molecular formula C12H17NO B13190985 (3-Phenylpiperidin-4-yl)methanol

(3-Phenylpiperidin-4-yl)methanol

Katalognummer: B13190985
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: ZCHBWGAXWDCMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Phenylpiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylpiperidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst . The reaction conditions often involve the use of solvents like acetonitrile or methanol, which influence the cyclization pathway and the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scalable synthetic routes that ensure high yield and purity, utilizing cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Phenylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Phenylpiperidin-4-yl)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Phenylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act on various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Phenylpiperidin-4-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

(3-phenylpiperidin-4-yl)methanol

InChI

InChI=1S/C12H17NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2

InChI-Schlüssel

ZCHBWGAXWDCMCW-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC(C1CO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.